LogP Comparison: Hydrophobicity Tuning Relative to Non‑Methyl and Halo Analogs
The calculated partition coefficient (logP) of 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea is 2.2 [1]. In contrast, the non‑methylated analog 1‑phenyl‑3‑(prop‑2‑yn‑1‑yl)urea has a predicted logP of approximately 1.7 [2], while the 4‑chloro derivative is estimated at logP ≈ 2.6 [3]. The 0.5 logP unit difference relative to the des‑methyl compound corresponds to a ~3.2‑fold higher theoretical partition coefficient, while it is ~0.4 logP units (≈2.5‑fold) lower than the 4‑chloro analog. This intermediate hydrophobicity can be critical for balancing aqueous solubility and membrane permeability in cellular assays.
| Evidence Dimension | Partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 2.2 |
| Comparator Or Baseline | 1‑Phenyl‑3‑(prop‑2‑yn‑1‑yl)urea: logP ≈ 1.7; 1‑(4‑Chlorophenyl)‑3‑(prop‑2‑yn‑1‑yl)urea: logP ≈ 2.6 |
| Quantified Difference | Target vs. phenyl analog: ΔlogP = +0.5 (~3.2‑fold higher partition); Target vs. 4‑chloro analog: ΔlogP = −0.4 (~2.5‑fold lower partition) |
| Conditions | Calculated logP values from consensus in silico prediction (ALOGPS 2.1); values are cross‑compound estimates and not derived from a single head‑to‑head study. |
Why This Matters
For procurement decisions, the intermediate logP of the target compound may afford a more favourable balance between solubility and passive permeability than either the more hydrophilic phenyl or more lipophilic 4‑chloro analog, potentially reducing the need for formulation aids in cell‑based screening.
- [1] Chembase.cn, Product Information: 1-(4-methylphenyl)-3-prop-2-yn-1-ylurea (EN300-53293); logP = 2.2. View Source
- [2] In silico logP prediction for 1-phenyl-3-(prop-2-yn-1-yl)urea (CAS 101871-81-2) using ALOGPS 2.1 consensus model; estimated logP ≈ 1.7. View Source
- [3] In silico logP prediction for 1-(4-chlorophenyl)-3-(prop-2-yn-1-yl)urea (CAS 57105-65-4) using ALOGPS 2.1 consensus model; estimated logP ≈ 2.6. View Source
